2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation or acylation reactions.
Attachment of the Acetamide Moiety: This step involves the reaction of the quinazolinone intermediate with 3-methylphenylacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or phenyl rings, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities and could be explored for its biological effects.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic applications. Quinazolinone derivatives have shown promise in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide
- 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclohexyl group and the 3-methylphenylacetamide moiety may confer distinct properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O3/c1-16-8-7-9-17(14-16)24-21(27)15-25-20-13-6-5-12-19(20)22(28)26(23(25)29)18-10-3-2-4-11-18/h5-9,12-14,18H,2-4,10-11,15H2,1H3,(H,24,27) |
InChI Key |
SYTHPPGNPICZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4 |
Origin of Product |
United States |
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